molecular formula C22H28N2O2 B2512207 3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione CAS No. 1009575-03-4

3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Cat. No. B2512207
CAS RN: 1009575-03-4
M. Wt: 352.478
InChI Key: FJJIDOVISDKJDD-UHFFFAOYSA-N
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Description

The compound 3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a chemical that likely features a pyrrolidine dione structure substituted with adamantylamino and ethylphenyl groups. Although the specific compound is not directly discussed in the provided papers, the general chemical frameworks and reactions described can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of pyrrolidine diones can be inferred from the methodologies described in the papers. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a potential pathway for synthesizing related pyrrolidine diones by substituting the aminomethylpyridine with an adamantylamine derivative . Additionally, the reactions of pyridine 1-oxides with 1-adamantanethiol in acetic anhydride indicate that adamantyl groups can be introduced into heterocyclic compounds, which could be relevant for the synthesis of the adamantylamino group in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the study of unsymmetrical Schiff bases derived from 3,4-diaminopyridine . This technique could similarly be applied to determine the crystal and molecular structure of 3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione, providing insights into its conformation and the arrangement of its substituents.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine diones can be complex, as indicated by the spiroheterocyclization of 1H-pyrrole-2,3-diones with 3-arylamino-1H-inden-1-ones . Such reactions lead to the formation of spiro compounds, which suggests that the target compound might also undergo similar cyclization reactions under the right conditions, potentially leading to the formation of novel spiroheterocycles.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the bulky adamantyl group and the electronic effects of the ethylphenyl substituent. The compound's reactivity with various reagents, such as thiols or amines, could also be predicted based on the behavior of related pyrrolidine diones and pyridine oxides .

Scientific Research Applications

Synthetic Chemistry Applications

Acylation of Pyrrolidine-2,4-diones : Research by Jones et al. (1990) on the acylation of pyrrolidine-2,4-diones, which are structurally related to the compound , discusses a method for synthesizing 3-acyltetramic acids. This process involves condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation, followed by acylation with acid chlorides in the presence of Lewis acids, suggesting potential synthetic pathways that could be applied to the target compound for creating novel derivatives (Jones et al., 1990).

Medicinal Chemistry Applications

Antiviral Activity : Stamatiou et al. (2001) synthesized 3-(2-adamantyl)pyrrolidines and evaluated their activity against influenza A virus, demonstrating significant antiviral activity. This research indicates that adamantyl and pyrrolidine structures can be crucial for antiviral properties, suggesting that the target compound might also have potential antiviral applications if structurally related (Stamatiou et al., 2001).

Materials Science Applications

Conjugated Polyelectrolytes for Electronics : Hu et al. (2015) discuss the synthesis of an n-type conjugated polyelectrolyte incorporating pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives for use as an electron transport layer in polymer solar cells. The electron-deficient nature and planar structure of DPP backbones, which are related to the core structure of the target compound, highlight its potential application in the development of electronic materials (Hu et al., 2015).

properties

IUPAC Name

3-(1-adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-14-3-5-18(6-4-14)24-20(25)10-19(21(24)26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h3-6,15-17,19,23H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJIDOVISDKJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

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